![molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6](/img/structure/B55643.png)
3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that features a thieno-pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity against enzymes like acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and dna gyrase .
Mode of Action
It’s known that the compound can undergo reactions to form new pyrimidine hybrids . The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biochemical Pathways
The compound’s ability to form new pyrimidine hybrids suggests it may influence pathways involving these structures .
Pharmacokinetics
Related compounds have shown high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
Related compounds have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Action Environment
The reaction of related compounds has been shown to depend on the nature of solvents used .
Biochemical Analysis
Biochemical Properties
Thienopyridine bearing structures, which 3-Aminothieno[3,2-b]pyridine-6-carbonitrile belongs to, are associated with various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
One study found that a compound in the same series had effects on human tumor cell growth, cell cycle analysis, and apoptosis . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are still to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with thiourea in the presence of a base, followed by cyclization to form the thieno-pyridine core. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[3,2-b]pyridine-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Overview
The compound features a thieno-pyridine core structure with both amino and nitrile functional groups. This combination enhances its reactivity and biological interactions, making it a valuable intermediate for synthesizing more complex molecules.
Medicinal Chemistry
3-Aminothieno[3,2-b]pyridine-6-carbonitrile has shown promise in drug discovery, particularly as a potential antitumor agent . Its derivatives have been investigated for their inhibitory effects on various enzymes linked to cancer progression, including acetylcholinesterase and Src kinase. Preliminary studies indicate potential anticancer properties that warrant further investigation.
- Case Study : Research on thienopyridine derivatives has demonstrated their effectiveness in inhibiting tumor cell growth, suggesting that this compound could be developed into a therapeutic agent against specific cancers .
The compound exhibits a range of biological activities, including:
- Antimicrobial : Initial studies suggest that it may possess antimicrobial properties .
- Antioxidant : As with other thienopyridine derivatives, it may contribute to oxidative stress reduction.
- Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing research.
- Data Table: Biological Activities of this compound
Activity Type | Potential Effects |
---|---|
Antitumor | Inhibition of tumor cell growth |
Antimicrobial | Activity against bacterial strains |
Antioxidant | Reduction of oxidative stress |
Anti-inflammatory | Modulation of inflammatory pathways |
Material Science
In materials science, this compound is being explored for its electronic and optical properties. Its unique structure allows for the development of materials that can be used in organic electronics and photonic devices.
- Industrial Application : The compound can serve as a building block for creating advanced materials with tailored properties for specific applications in electronics .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from simpler precursors. A common method includes the reaction of 2-cyanopyridine with thiourea under basic conditions.
- Synthesis Overview :
Chemical Reactivity
The compound can undergo various chemical transformations:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The nitrile group can be converted into amines or other functional groups.
- Data Table: Chemical Transformations
Reaction Type | Example Products | Common Reagents |
---|---|---|
Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-CPBA |
Reduction | Amines | LiAlH4 (Lithium aluminum hydride) |
Substitution | Various functional group derivatives | Halogenating agents |
Comparison with Similar Compounds
Similar Compounds
- 3-Aminothieno[2,3-b]pyridine-2-carboxamides
- 4-Aminobenzothieno[3,2-d]pyrimidines
Comparison
Compared to similar compounds, 3-Aminothieno[3,2-b]pyridine-6-carbonitrile is unique due to its specific structural features, such as the position of the amino and nitrile groups This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it
Biological Activity
3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties.
Overview of this compound
The compound features a thieno-pyridine core structure with both amino and nitrile functional groups, making it a versatile intermediate for synthesizing more complex molecules. Its structure allows for interactions with various biological targets, which is crucial for its activity in medicinal applications.
1. Antimicrobial Activity
Research indicates that derivatives of thienopyridines, including this compound, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus epidermidis and protozoa like Leishmania amazonensis . The specific mechanisms often involve inhibition of bacterial enzymes or interference with cellular processes.
2. Anticancer Properties
The anticancer potential of this compound has been a focal point in recent studies. Notably, compounds derived from this scaffold have demonstrated inhibitory effects on cancer cell proliferation in several models:
- Triple Negative Breast Cancer (TNBC) : Recent studies have shown that thienopyridine derivatives can inhibit the growth of TNBC cell lines (MDA-MB-231 and MDA-MB-468) with promising results indicating significant growth inhibition at low micromolar concentrations .
- Mechanisms of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, compounds have been noted to affect the cell cycle distribution by increasing the G0/G1 phase and decreasing the S phase in treated cells .
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound exhibits a range of other biological activities:
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could be beneficial in reducing oxidative stress-related damage .
- Anti-inflammatory and Antiviral Effects : There is evidence supporting the anti-inflammatory and antiviral activities of thienopyridine derivatives, indicating their potential use in treating various inflammatory diseases and viral infections .
The mechanisms through which this compound exerts its biological effects are diverse:
- Enzyme Inhibition : Related compounds have shown inhibitory activity against key enzymes such as acetylcholinesterase and cyclooxygenase, which are vital in numerous physiological processes .
- Cellular Pathways : The ability to form new pyrimidine hybrids suggests involvement in biochemical pathways critical for cellular function and survival .
Data Summary
Biological Activity | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against Staphylococcus epidermidis and Leishmania amazonensis | Inhibition of bacterial enzymes |
Anticancer | Significant growth inhibition in TNBC cell lines | Modulation of cell cycle and apoptosis pathways |
Antioxidant | Reduces oxidative stress | Scavenging free radicals |
Anti-inflammatory | Potential therapeutic effects | Inhibition of inflammatory mediators |
Antiviral | Activity against viral infections | Interference with viral replication mechanisms |
Case Studies
- Triple Negative Breast Cancer Study : A study evaluated the effects of thienopyridine derivatives on MDA-MB-231 cells. Results showed that treatment led to a significant decrease in cell proliferation with a GI50 value around 13 µM . This study highlights the potential for developing new therapies based on this compound.
- Antimicrobial Efficacy : Another study demonstrated that derivatives exhibited potent activity against Leishmania amazonensis, suggesting their potential utility in treating parasitic infections .
Properties
IUPAC Name |
3-aminothieno[3,2-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHPSBWIFCVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552926 | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116538-96-6 | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116538-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.